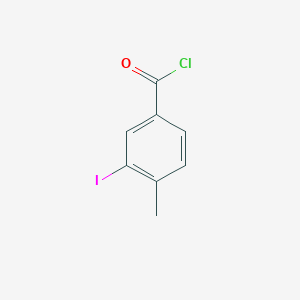

3-Iodo-4-methylbenzoyl chloride

Description

Significance as a Synthetic Precursor in Organic Chemistry

The primary significance of 3-Iodo-4-methylbenzoyl chloride lies in its role as a key building block for the construction of intricate molecular architectures, particularly in the field of medicinal chemistry. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations. The acyl chloride group is highly susceptible to nucleophilic attack, enabling the formation of amides, esters, and ketones. Simultaneously, the iodine substituent provides a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.

This dual reactivity is exemplified in the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics. For instance, this compound is a crucial intermediate in the synthesis of ponatinib, a potent multi-targeted tyrosine kinase inhibitor. guidechem.comthieme-connect.combldpharm.com In this synthesis, the benzoyl chloride functionality is first utilized to form an amide bond with an appropriate amine. Subsequently, the iodo group is exploited in a palladium-catalyzed coupling reaction to introduce further complexity to the molecule. thieme-connect.combldpharm.com The methyl group, while less reactive, can influence the electronic properties and steric environment of the molecule, which can in turn affect its biological activity.

Overview of Benzoyl Chlorides in Chemical Synthesis

Benzoyl chlorides, as a class of compounds, are acyl chlorides derived from benzoic acid. They are characterized by the -COCl functional group attached to a benzene (B151609) ring. acs.org This functional group makes them highly reactive and useful reagents in organic synthesis. The general reactivity of benzoyl chlorides is dominated by nucleophilic acyl substitution, where the chloride ion is readily displaced by a wide range of nucleophiles. acs.org

Common applications of benzoyl chlorides in chemical synthesis include:

Acylation Reactions: They are excellent acylating agents for alcohols, phenols, and amines, leading to the formation of esters and amides, respectively. The Schotten-Baumann reaction is a classic example of this transformation. fishersci.be

Friedel-Crafts Acylation: Benzoyl chlorides react with aromatic compounds in the presence of a Lewis acid catalyst to form diaryl ketones. acs.org

Synthesis of Peroxides: They are used in the production of benzoyl peroxide, a widely used initiator in polymer chemistry. acs.org

Precursors to other Functional Groups: The acyl chloride can be reduced to an aldehyde or an alcohol, or reacted with organometallic reagents to form ketones.

The versatility of benzoyl chlorides has led to their widespread use in the industrial production of dyes, pharmaceuticals, agrochemicals, and polymers. smolecule.comelectronicsandbooks.com

Scope of the Research Outline

This article will focus exclusively on the chemical properties and synthetic applications of this compound as a precursor in organic chemistry. The content will be structured to provide a detailed and scientifically accurate account of its synthesis, chemical reactions, and its role in the preparation of other compounds. The discussion will be supported by data tables summarizing key physical and chemical properties, as well as reaction parameters where available in the public domain. Information outside of this defined scope, such as dosage, administration, and safety profiles, is strictly excluded.

Chemical and Physical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound. It should be noted that some of the data, particularly the boiling point, are predicted values due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClIO | electronicsandbooks.com |

| Molecular Weight | 280.49 g/mol | guidechem.comelectronicsandbooks.com |

| CAS Number | 52107-98-9 | guidechem.comelectronicsandbooks.com |

| Appearance | Yellow to brown solid | sigmaaldrich.com |

| Boiling Point | 307.724 °C at 760 mmHg (Predicted) | guidechem.com |

| Density | 1.819 g/cm³ (Predicted) | guidechem.com |

| Flash Point | 139.907 °C (Predicted) | guidechem.com |

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, with a chlorinating agent.

Reaction Scheme:

Typical Reaction Conditions:

| Parameter | Value | Source(s) |

| Starting Material | 3-Iodo-4-methylbenzoic acid | |

| Reagent | Thionyl chloride (SOCl₂) | |

| Solvent | Chloroform | |

| Temperature | 60-80 °C | |

| Catalyst | N,N-dimethylformamide (DMF) (optional) |

The reaction is typically carried out at elevated temperatures for several hours to ensure complete conversion. Purification of the resulting this compound is then performed to obtain the desired product.

Reactions of this compound

As a bifunctional molecule, this compound can undergo a variety of chemical reactions at its two reactive sites: the acyl chloride and the iodinated aromatic ring.

Amide Bond Formation

The acyl chloride group readily reacts with primary and secondary amines to form the corresponding amides. This is a crucial step in the synthesis of many biologically active molecules. fishersci.beresearchgate.net

General Reaction Scheme:

Example: Synthesis of a Precursor to Ponatinib

In the synthesis of ponatinib, this compound is reacted with an aniline (B41778) derivative. thieme-connect.combldpharm.com

| Reactant 1 | Reactant 2 | Product | Source(s) |

| This compound | 4-amino-2-(trifluoromethyl)benzaldehyde | 3-iodo-N-(4-formyl-2-(trifluoromethyl)phenyl)-4-methylbenzamide | guidechem.com |

Coupling Reactions

The iodine atom on the aromatic ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. libretexts.orgnih.gov

General Reaction Scheme:

This reaction is instrumental in building the complex core structure of kinase inhibitors. thieme-connect.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQBCLTGOENLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 4 Methylbenzoyl Chloride

Established Synthetic Pathways

The most conventional and widely practiced method for the synthesis of 3-iodo-4-methylbenzoyl chloride involves the direct conversion of 3-iodo-4-methylbenzoic acid. This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride being a prominent and effective choice.

Preparation from 3-Iodo-4-methylbenzoic Acid

The conversion of 3-iodo-4-methylbenzoic acid to its acyl chloride derivative is a standard procedure in organic synthesis. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a transformation that significantly enhances the reactivity of the carbonyl group, making it a versatile intermediate for further chemical modifications.

Thionyl chloride (SOCl₂) is a frequently employed reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous at typical reaction temperatures and can be easily removed from the reaction mixture. This simplifies the purification process of the final product. The general reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

The use of thionyl chloride is advantageous as it generally leads to high yields of the acyl chloride with minimal side reactions.

The synthesis of this compound from 3-iodo-4-methylbenzoic acid using thionyl chloride typically involves refluxing the carboxylic acid in an excess of thionyl chloride. The reaction is often carried out without an additional solvent, with the excess thionyl chloride serving as the reaction medium. The reaction mixture is heated to reflux to ensure the completion of the reaction.

Following the reaction, the excess thionyl chloride is removed, usually by distillation, often under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product. The progress of the reaction and the purity of the final product can be monitored using standard analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Typical Condition |

| Reactants | 3-Iodo-4-methylbenzoic acid, Thionyl chloride (excess) |

| Solvent | Neat (excess thionyl chloride) or an inert solvent (e.g., toluene) |

| Temperature | Reflux |

| Reaction Time | 1-4 hours |

| Work-up | Removal of excess thionyl chloride by distillation |

| Purification | Vacuum distillation |

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methodologies. In the context of the synthesis of this compound, this has led to the exploration of advanced techniques such as mechanochemical synthesis and solvent-free reaction conditions.

Exploration of Mechanochemical Synthesis

Mechanochemical synthesis, which involves the use of mechanical energy to induce chemical reactions, has emerged as a promising green chemistry approach. This technique, often carried out in a ball mill, can significantly reduce or eliminate the need for solvents, leading to a more environmentally benign process. While specific literature on the mechanochemical synthesis of this compound is not widely available, the principles of this methodology can be applied.

The reaction would involve milling 3-iodo-4-methylbenzoic acid with a solid chlorinating agent, such as oxalyl chloride or a solid equivalent, in a high-energy ball mill. The mechanical forces generated during milling would provide the energy required for the reaction to proceed. This approach offers several potential advantages, including reduced waste generation, lower energy consumption, and the possibility of accessing novel reaction pathways. Further research in this area could lead to the development of an efficient and sustainable mechanochemical route to this compound.

Implementation of Solvent-Free Methodologies

Solvent-free synthesis is another key aspect of green chemistry, aiming to minimize the use of volatile organic compounds (VOCs). The established synthesis of acyl chlorides using neat thionyl chloride can be considered a solvent-free or solvent-minimized approach. However, further advancements in this area focus on optimizing reaction conditions to reduce the excess of reagents and to develop catalytic systems that can operate efficiently without a solvent.

For the synthesis of this compound, a solvent-free approach would involve heating the solid 3-iodo-4-methylbenzoic acid with a stoichiometric amount or a slight excess of thionyl chloride, potentially in the presence of a catalyst. The reaction could be driven to completion by the removal of the gaseous byproducts. This methodology not only reduces the environmental impact but can also simplify the purification process, as the need to remove a bulk solvent is eliminated.

| Approach | Description | Advantages |

| Mechanochemical Synthesis | Reaction induced by mechanical energy (e.g., ball milling) of solid reactants. | Reduced or no solvent use, potential for lower energy consumption, novel reactivity. |

| Solvent-Free Methodologies | Reaction conducted without a solvent, often by heating the neat reactants. | Eliminates solvent waste, simplifies product isolation, can lead to higher reaction rates. |

Reactivity and Reaction Mechanisms of 3 Iodo 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core of 3-iodo-4-methylbenzoyl chloride's utility lies in its participation in nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. byjus.comvanderbilt.edu This two-step addition-elimination mechanism is fundamental to its synthetic applications. masterorganicchemistry.comvanderbilt.edu

Amide Bond Formation (Acylation)

A prominent application of this compound is in the formation of amide bonds, a process known as acylation. libretexts.org This reaction is a cornerstone in the synthesis of numerous biologically active molecules and materials. The reaction involves the treatment of the acyl chloride with a primary or secondary amine. libretexts.org

This compound readily reacts with primary amines, including anilines, to form N-substituted amides. libretexts.orgchemguide.co.uk The reaction is typically vigorous and results in the formation of the corresponding amide and hydrogen chloride. chemguide.co.uklibretexts.org Due to the basic nature of amines, the hydrogen chloride produced immediately reacts with any excess amine to form an ammonium (B1175870) salt. chemguide.co.uk For instance, the reaction with phenylamine (aniline) yields N-phenylethanamide and phenylammonium chloride. chemguide.co.ukchemguide.co.uk The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the final amide product. libretexts.org

Similar to primary amines, secondary amines and cyclic amine derivatives also undergo acylation with this compound to produce N,N-disubstituted amides. libretexts.org The fundamental reaction mechanism remains the same, involving nucleophilic attack followed by elimination. libretexts.orglibretexts.org For example, the reaction with a secondary amine like morpholine (B109124) would yield the corresponding morpholinyl amide. uomustansiriyah.edu.iq These reactions are crucial for creating complex molecular architectures in medicinal chemistry and materials science.

The efficiency of the amidation reaction can be significantly influenced by reaction conditions such as temperature and stoichiometry. While many acylations proceed rapidly at room temperature, in some cases, adjusting the temperature can be beneficial. researchgate.net For instance, lowering the temperature might be necessary for highly reactive amines to control the reaction rate and prevent side reactions. Conversely, for less reactive amines, a moderate increase in temperature may be required to achieve a reasonable reaction rate. researchgate.net

Stoichiometry is another critical factor. Typically, at least one equivalent of the amine is required to react with the acyl chloride, and an additional equivalent of a base (which can be the amine itself) is needed to neutralize the HCl produced. chemguide.co.uk Using an excess of the amine can serve both as the nucleophile and the base. The precise stoichiometry often needs to be optimized for specific substrates to maximize the yield and purity of the desired amide.

In many amidation reactions involving acyl chlorides, an external base is added to scavenge the hydrogen chloride generated during the reaction. Common non-nucleophilic bases such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine (B92270) are frequently employed. nih.gov The primary role of these bases is to neutralize the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. chemguide.co.uk The choice of base can influence the reaction rate and the final product yield. For example, pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. byjus.com

The choice of solvent can have a significant impact on the outcome of amidation reactions. Solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used for these transformations. rsc.orgmdpi.com The ideal solvent should be inert to the reactants and products and should be able to dissolve both the acyl chloride and the amine. The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition states and intermediates involved in the nucleophilic acyl substitution mechanism. For instance, aprotic solvents are generally preferred to avoid any reaction with the acyl chloride. rsc.org In some cases, reactions can also be carried out under solvent-free conditions, which can offer environmental and economic advantages. mdpi.com

Potential for Esterification Reactions

This compound, as a characteristic acyl chloride, readily undergoes esterification through nucleophilic acyl substitution. This reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 3-iodo-4-methylbenzoyl moiety onto a wide range of alcohol and phenol (B47542) substrates. The process is generally vigorous and can often be performed at room temperature, yielding an ester and hydrogen chloride gas as a byproduct. nih.gov

The general reaction can be represented as: C₈H₅ClIO + R-OH → C₈H₅IO-OR + HCl

The reaction conditions can be tailored to the specific alcohol being used. For simple primary and secondary alcohols, the reaction is typically rapid. However, for more sterically hindered alcohols, such as tertiary alcohols, or less nucleophilic phenols, the reaction rate may be slower. nih.govorganic-chemistry.org In such cases, the addition of a non-nucleophilic base, like pyridine or triethylamine, is common practice to neutralize the generated hydrogen chloride and drive the reaction to completion. For particularly unreactive phenols, conversion to a more nucleophilic phenoxide ion using a base like sodium hydroxide (B78521) can enhance reaction rates. nih.gov

Studies on the alcoholysis of substituted benzoyl chlorides have shown that the reaction kinetics are influenced by the substituents on the aromatic ring. libretexts.org The presence of the iodo and methyl groups on the benzoyl chloride ring influences the electrophilicity of the carbonyl carbon and can affect the rate of esterification compared to unsubstituted benzoyl chloride. libretexts.org

Transformations Involving the Aryl Iodide Moiety

Beyond the reactivity of the acyl chloride group, the aryl iodide portion of this compound offers a versatile handle for further molecular elaboration. Once the acyl chloride has been transformed into a more stable derivative, such as an ester or an amide, the carbon-iodine bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Catalytic Cross-Coupling Reactions within Derived Compounds

The aryl iodide functionality in derivatives of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the key oxidative addition step to the palladium(0) catalyst, allowing these reactions to proceed under relatively mild conditions. libretexts.org This reactivity enables the synthesis of complex molecules where the 3-iodo-4-methylbenzoyl derivative serves as a foundational building block.

Esters and other derivatives of this compound are well-suited substrates for the Sonogashira coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding a substituted alkyne. organic-chemistry.org

The general scheme for the Sonogashira coupling of a methyl 3-iodo-4-methylbenzoate derivative would be: C₉H₉IO₂ + R-C≡CH --(Pd catalyst, Cu co-catalyst, Base)--> C₉H₉O₂-C≡C-R

This transformation is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine. organic-chemistry.org The reaction provides a direct pathway to connect the 3-position of the 4-methylbenzoate ring to a variety of acetylenic fragments, opening avenues for the synthesis of complex aromatic compounds.

The Suzuki-Miyaura coupling is another extensively used palladium-catalyzed reaction for which derivatives of this compound are ideal substrates. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org

The catalytic cycle for the Suzuki coupling involves three main stages:

Oxidative Addition: The aryl iodide (e.g., methyl 3-iodo-4-methylbenzoate) reacts with a Pd(0) complex to form a Pd(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring a base to activate the boronic acid or ester. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst. libretexts.org

Research on the Suzuki cross-coupling of a closely related analogue, methyl 3-iodo-4-methoxybenzoate, with sterically hindered arylboronic esters highlights the utility of this approach. The study demonstrated that biaryl compounds could be obtained in good yields using a palladium catalyst like Pd(PPh₃)₄. researchgate.net This methodology is directly applicable to the 3-iodo-4-methylbenzoyl framework for the synthesis of complex biaryl and terphenyl structures, which are relevant in medicinal chemistry and materials science. researchgate.net

The reactivity of the aryl iodide also extends to other palladium-catalyzed transformations, including the Heck reaction (coupling with an alkene), the Buchwald-Hartwig amination (coupling with an amine), and the Miyaura borylation, which converts the aryl iodide directly into an arylboronic ester. organic-chemistry.org This latter reaction is particularly useful as it can generate the necessary precursor for a subsequent Suzuki coupling.

Applications and Derivatization in Medicinal Chemistry and Organic Synthesis

Role as a Key Intermediate in Drug Synthesis

3-Iodo-4-methylbenzoyl chloride has proven indispensable in the construction of several modern kinase inhibitors used in oncology. Its structure forms a core component of the final drug, linking different pharmacophoric elements together.

Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). nih.gov While some established industrial syntheses of Nilotinib itself proceed through a pathway involving the nitrated precursor, 4-methyl-3-nitrobenzoyl chloride, the iodo-analog, this compound, represents a critical intermediate for the synthesis of structural analogs. google.comasianpubs.org

The general strategy for Nilotinib synthesis involves the condensation of a benzoyl chloride derivative with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine to form a central amide bond. asianpubs.org In the synthesis of analogs, the use of this compound offers significant advantages. The iodo group provides a site for late-stage diversification through palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce a wide variety of substituents at the 3-position of the benzoyl ring, enabling the exploration of structure-activity relationships (SAR) and the development of new Nilotinib analogues with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.gov This approach of creating new analogues is crucial for developing inhibitors that can overcome drug resistance. nih.gov

Ponatinib is a multi-targeted tyrosine kinase inhibitor designed to be effective against forms of CML that have developed resistance to other treatments, including the challenging T315I mutation. google.com The synthesis of Ponatinib prominently features this compound as a key starting material. google.comgoogle.com

The synthesis involves a two-step sequence where both reactive sites of the molecule are utilized:

Amide Bond Formation: this compound is first reacted with an amine, such as (4-amino-2-(trifluoromethyl)phenyl)methanol (B8808717) or a related aniline (B41778) derivative. google.comgoogle.com This reaction occurs at the acyl chloride group to form a stable amide linkage, yielding an intermediate like N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide. google.com

Sonogashira Coupling: The crucial carbon-carbon triple bond in Ponatinib is introduced via a Sonogashira cross-coupling reaction. The iodo-group of the amide intermediate is reacted with 3-ethynylimidazo[1,2-b]pyridazine (B1394175) in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst. google.comgoogle.com

This synthetic route is efficient and scalable, making it suitable for industrial production. google.com The strategic use of this compound allows for the reliable construction of the complex Ponatinib scaffold. Furthermore, this same strategy is employed to create related multi-targeted kinase inhibitors and novel Ponatinib analogues by varying either the amine component or the terminal alkyne used in the coupling reaction, highlighting the intermediate's role in developing new potential therapeutics. nih.govresearchgate.net

Formation of Other Biologically Active Scaffolds and Advanced Intermediates

The utility of this compound extends beyond the synthesis of specific drugs. Its bifunctional nature makes it an ideal building block for creating a diverse range of advanced intermediates and complex molecular frameworks with potential biological activity.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. The aryl iodide functionality of this compound is particularly well-suited for modern synthetic methods used to build complex heterocyclic systems. nih.govamazonaws.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing intricate molecular architectures. The iodo-substituent on the benzoyl ring serves as an efficient coupling partner in these transformations. After an initial reaction at the acyl chloride to form an amide or ester, the iodo group can be used to introduce various cyclic or acyclic fragments. The synthesis of Ponatinib, which involves coupling the benzamide (B126) core to an imidazo[1,2-b]pyridazine (B131497) heterocycle, is a prime example of this strategy. google.com This methodology allows chemists to forge connections between different ring systems, leading to the creation of novel, polycyclic scaffolds that can be screened for biological activity against various therapeutic targets. nih.gov

The design and synthesis of novel chemical entities (NCEs) is the foundation of drug discovery. This compound serves as an exemplary starting material for generating libraries of new compounds for high-throughput screening. Its two distinct reactive handles allow for a modular and divergent synthetic approach.

First, the acyl chloride can be reacted with a library of diverse amines or alcohols to create a large set of foundational amides and esters. Subsequently, the aryl iodide in each of these products can be subjected to a variety of cross-coupling reactions with a second library of building blocks (e.g., boronic acids, alkynes, or stannanes). This combinatorial approach allows for the rapid generation of thousands of unique, structurally complex molecules from a single, versatile starting material. This strategy is frequently used to create analogues of existing drugs or to explore new chemical space in the search for lead compounds with novel biological activities. nih.gov

Spectroscopic and Analytical Characterization Methodologies for 3 Iodo 4 Methylbenzoyl Chloride and Its Derivatives

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule. For 3-iodo-4-methylbenzoyl chloride and its derivatives, ¹H, ¹³C, and, where applicable, ¹⁹F NMR are indispensable tools.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons and the methyl protons give rise to characteristic signals.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | ~8.2 | d | ~2.0 |

| Aromatic H | ~7.9 | dd | ~8.0, 2.0 |

| Aromatic H | ~7.5 | d | ~8.0 |

| Methyl H | ~2.5 | s | - |

This table is predictive and based on the known effects of substituents on benzene (B151609) rings and data from similar compounds.

¹³C NMR spectroscopy provides a fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, data for the precursor, 3-iodo-4-methylbenzoic acid, can be used for prediction. The carbonyl carbon of the benzoyl chloride is expected to appear at a lower field compared to the carboxylic acid carbon. The carbon atom bonded to the iodine will show a characteristic upfield shift due to the heavy atom effect.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C | ~168 |

| Aromatic C-I | ~95 |

| Aromatic C-CH₃ | ~145 |

| Aromatic C-H | ~130-140 |

| Aromatic C-COCl | ~135 |

| Methyl C | ~22 |

This table is predictive and based on known substituent effects and data from related structures.

For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govrsc.orgrsc.org The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. The introduction of fluorine atoms into the benzoyl chloride structure would lead to characteristic signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing valuable structural information. beilstein-journals.org The development of new ¹⁹F NMR methodologies continues to enhance the ability to analyze complex fluorinated molecules. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by strong absorption bands indicative of its key structural features. The most prominent of these is the carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears in the range of 1760–1800 cm⁻¹. The presence of the carbon-iodine (C-I) bond can be observed by a stretching vibration in the range of 500–600 cm⁻¹.

The IR spectra of related benzoyl chloride derivatives provide a comparative basis for the analysis of this compound. For instance, the IR spectrum of benzoyl chloride itself shows strong absorption bands at approximately 5.6 and 8.3 microns (around 1785 and 1205 cm⁻¹, respectively). nih.gov The exact position of the carbonyl peak can be influenced by the presence of substituents on the benzene ring. In a study involving silica-bound benzoyl chloride, a carbonyl band was observed around 1660 cm⁻¹. nih.gov The analysis of various benzoyl chloride derivatives, including those adsorbed on zeolites, has shown shifts in the carbonyl stretching frequency, highlighting the sensitivity of this technique to the molecular environment. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) stretch in acyl chloride | 1760 - 1800 | |

| Carbon-Iodine (C-I) stretch | 500 - 600 | |

| Benzoyl chloride C=O stretch | ~1785 | nih.gov |

| Silica-bound benzoyl chloride C=O stretch | ~1660 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography and silica (B1680970) gel column chromatography are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For this compound and its derivatives, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. nih.gov

The derivatization of compounds with benzoyl chloride is a well-established method to enhance their detection by HPLC, particularly when coupled with mass spectrometry (MS). nih.govnih.gov This highlights the suitability of HPLC for analyzing benzoyl chloride derivatives. The separation of various benzoyl chloride-related compounds, including potential impurities, has been successfully demonstrated using different stationary and mobile phases. oup.com A typical HPLC method for related compounds might involve a C18 column with a gradient elution of acetonitrile in an aqueous buffer. nih.gov

Silica Gel Column Chromatography for Purification

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds on both small and large scales. nih.govyoutube.com For the purification of this compound, a slurry of silica gel in a non-polar solvent is typically packed into a column. youtube.com The crude product is then loaded onto the column and eluted with a solvent system of increasing polarity, a technique known as gradient elution. rochester.edu

The choice of eluent is critical for achieving good separation. A common starting point is a non-polar solvent like hexane, with the polarity gradually increased by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). nih.govwiley-vch.dersc.org For acid-sensitive compounds, the silica gel can be deactivated with triethylamine (B128534). rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified product. nih.gov

Other Purification Techniques (e.g., Recrystallization, Solvent Extraction)

In addition to chromatography, other classical purification techniques are often employed in the isolation of this compound.

Recrystallization is a common method for purifying solid compounds. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For acid chlorides, suitable recrystallization solvents include toluene (B28343) and petroleum ether. lookchem.com It is crucial to use anhydrous solvents to prevent hydrolysis of the reactive acyl chloride group. researchgate.net

Solvent extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For less reactive acyl chlorides, such as aryl sulfonyl chlorides, washing a solution of the compound in an organic solvent with a dilute sodium bicarbonate solution can remove acidic impurities. lookchem.com However, this method must be used with caution for highly reactive acyl chlorides like benzoyl chloride, as it can lead to hydrolysis. lookchem.comsciencemadness.org Subsequent washing with water and brine, followed by drying over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, is a standard workup procedure. lookchem.com

Theoretical and Computational Studies of 3 Iodo 4 Methylbenzoyl Chloride

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure and electronic properties of organic compounds. For 3-Iodo-4-methylbenzoyl chloride, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are utilized to perform geometry optimization. These calculations provide a detailed picture of the molecule's three-dimensional structure, including key bond lengths and bond angles, in its most stable energetic state.

The optimized geometry of this compound reveals a planar benzoyl group, with the carbonyl chloride group, the iodine atom, and the methyl group attached to the benzene (B151609) ring. The presence of the bulky iodine atom and the electron-donating methyl group at positions 3 and 4, respectively, influences the electronic distribution and geometry of the benzene ring.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: Specific experimental or calculated data for this compound is not readily available in the searched literature. The following data is estimated based on calculations for similar substituted benzoyl chlorides.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.19 |

| C-Cl | ~1.80 |

| C-I | ~2.10 |

| Aromatic C-C (average) | ~1.40 |

| C-CH3 | ~1.51 |

| Bond Angles (º) | |

| O=C-Cl | ~120 |

| C-C=O | ~125 |

| C-C-Cl | ~115 |

| C-C-I | ~120 |

Further insights into the electronic nature of the molecule are provided by Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is predominantly centered on the electrophilic carbonyl carbon of the acyl chloride group.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be located around the carbonyl carbon and the hydrogen atoms, highlighting sites for nucleophilic attack. The highly positive region on the carbonyl carbon confirms its role as the primary site for nucleophilic acyl substitution.

Mulliken population analysis is another computational method used to determine the partial atomic charges on each atom in the molecule. niscpr.res.inresearchgate.net This analysis for this compound would quantify the electrophilic nature of the carbonyl carbon, showing a significant positive charge, and the electronegativity of the oxygen and chlorine atoms, which would bear negative charges.

Reaction Mechanism Elucidation through Computational Chemistry

The primary reaction of this compound is nucleophilic acyl substitution, a fundamental process in organic synthesis. Computational chemistry provides a powerful lens through which to investigate the intricate details of this reaction mechanism. nih.gov By mapping the potential energy surface (PES) of the reaction, chemists can identify the transition states, intermediates, and the associated energy barriers.

The generally accepted mechanism for nucleophilic acyl substitution on a benzoyl chloride involves a two-step process:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbon atom is sp³-hybridized. Computational studies can model the geometry and energy of this intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This results in the formation of the final substituted product.

Computational studies, often using DFT methods, can calculate the activation energies for both the formation and the collapse of the tetrahedral intermediate. These calculations help in understanding the rate-determining step of the reaction. For most nucleophilic acyl substitutions of acyl chlorides, the initial nucleophilic attack is the slower, rate-determining step.

The presence of the iodo and methyl substituents on the benzene ring can influence the reaction rate. The electron-donating methyl group might slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the nucleophilic attack. Conversely, the bulky iodine atom could sterically hinder the approach of the nucleophile. Computational models can precisely quantify these electronic and steric effects on the reaction's energy profile.

Structure-Activity Relationship (SAR) Studies via In Silico Methods for Derivatives

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly kinase inhibitors used in cancer therapy. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in understanding and predicting the therapeutic potential of its derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model would be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined inhibitory activity against a specific kinase.

Table 2: Key Molecular Descriptors in QSAR Studies of Kinase Inhibitors

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs electrostatic interactions and reaction tendencies with the target protein. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the inhibitor within the kinase's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the transport of the drug to the target site and hydrophobic interactions within the binding pocket. |

| Topological | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |

By identifying the key descriptors that influence activity, QSAR models can guide the rational design of new, more potent derivatives. For instance, a model might reveal that a certain distribution of electrostatic potential or a specific molecular shape is crucial for high inhibitory activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the kinase). nih.gov For a derivative of this compound, docking simulations would place the molecule into the ATP-binding site of the target kinase. These simulations help to:

Identify Key Binding Interactions: Visualize and quantify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the amino acid residues of the kinase. The benzoyl moiety often participates in crucial pi-stacking interactions with aromatic residues in the binding site.

Predict Binding Affinity: Calculate a docking score that estimates the binding free energy. Lower scores typically indicate a more stable and potent inhibitor.

Explain Structure-Activity Relationships: Rationalize why certain structural modifications on the benzoyl chloride scaffold lead to increased or decreased inhibitory activity. For example, docking could show how a modification allows for an additional hydrogen bond with the protein, thereby enhancing its potency.

Together, QSAR and molecular docking provide a powerful in silico platform for the iterative process of lead optimization, enabling the design of more effective and selective kinase inhibitors derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 3-iodo-4-methylbenzoyl chloride in academic research?

Methodological Answer: A plausible route involves iodination and subsequent acylation. First, introduce iodine at the meta position of 4-methylbenzoic acid via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Next, convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For retrosynthetic planning, AI-driven tools (e.g., retrosynthesis software) can propose alternative pathways by analyzing analogous reactions, such as chlorination steps described for structurally related compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement and SHELXS for structure solution .

- NMR spectroscopy : Confirm substitution patterns via - and -NMR, noting deshielding effects from iodine and methyl groups.

- Mass spectrometry : Validate molecular weight using electron ionization (EI-MS) and compare with databases (e.g., NIST Chemistry WebBook) .

- FT-IR : Identify acyl chloride C=O stretching (~1760–1800 cm) and C-I vibrations (~500–600 cm) .

Advanced Research Questions

Q. How can researchers address instability or reactivity issues during experiments with this compound?

Methodological Answer:

- Handling : Use inert atmospheres (argon/glovebox) to prevent hydrolysis. Store in anhydrous solvents (e.g., dry DCM) at −20°C.

- PPE : Wear impervious gloves (nitrile), sealed goggles, and protective lab coats. Follow OSHA guidelines for chemical hygiene .

- Quenching : Neutralize excess acyl chloride with ice-cold sodium bicarbonate to minimize exothermic reactions.

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved?

Methodological Answer:

- Cross-validation : Combine NMR (solution-state) with X-ray data (solid-state) to assess conformational flexibility or crystal-packing effects.

- Computational validation : Optimize geometry using DFT calculations (e.g., Gaussian) and simulate NMR spectra for comparison .

- Dynamic effects : Consider variable-temperature NMR to probe rotational barriers around the C-I bond.

Q. What strategies optimize reaction yields when using this compound as a synthetic intermediate?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states in nucleophilic acyl substitutions.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl chloride group.

- Kinetic control : Monitor reaction progress via TLC or in situ IR to halt reactions at intermediate stages if over-reduction/oxidation occurs .

Q. What are the emerging research applications of this compound?

Methodological Answer:

- Medicinal chemistry : Serve as a halogenated building block for kinase inhibitors or PET tracers, leveraging iodine’s radiolabeling potential.

- Materials science : Synthesize liquid crystals or metal-organic frameworks (MOFs) by functionalizing aromatic cores .

Q. Notes

- Avoid using consumer-grade databases (e.g., benchchem.com ). Prioritize peer-reviewed journals and authoritative sources (e.g., CRC Handbook, NIST).

- For structural refinement, SHELX programs are industry-standard .

- Retrosynthetic tools (e.g., AI-driven pipelines) can propose novel pathways for understudied compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.